Welcome to the BenchChem Online Store!
molecular formula C12H16ClNO3 B1301573 4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride CAS No. 65101-82-8

4-(morpholin-4-ylmethyl)benzoic Acid Hydrochloride

Cat. No. B1301573
M. Wt: 257.71 g/mol
InChI Key: BJIWZYKXMZCYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08680273B2

Procedure details

A 100-L glass-lined reactor was charged with toluene (45.00 kg) and stirred at ˜20-25° C. To the stirring toluene was added 4-(4-morpholinylmethyl)benzoic acid hydrochloride (6.50 kg, 93.5%, 24.04 mol), 1-hydroxybenzotriazole monohydrate (2.32 kg, 15.13 mol), 1-cyclopropylpiperazine (3.50 kg, 27.07 mol) and acetonitrile (9.00 kg). The resulting off-white slurry was stirred under N2 at ˜20-25° C. for 40 minutes. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (3.50 kg, 27.07 mol) was added, followed by an acetonitrile (1.20 kg) rinse. After the addition, the reaction mixture was stirred at ˜20-25° C. overnight. Water (32.50 kg) and aqueous saturated sodium carbonate (19.50 L) were then added to the stirring suspension. The suspension was stirred for an additional 30 minutes. The resulting biphasic solution was allowed to settle. The aqueous phase was discarded and the organic phase was washed with a 50% brine solution [water (19.50 L)/brine (19.50 L)]. To the stirred organic phase was then added anhydrous sodium sulfate (2.86 kg) and the resulting mixture was stirred at ˜20-25° C. for 1.5 hours. The solid sodium sulfate was filtered off and the filter cake was washed with acetonitrile (15.30 kg). The filtrate was transferred to a clean 100-L glass-lined reactor and stirred at ˜20-25° C. Water (0.47 kg) and 5/6N HCl in 2-propanol were added to precipitate the title compound as the corresponding bis-hydrochloride salt as a solid. The solid was filtered, washed with acetonitrile (10.2 kg) and dried (60 Torr, ˜40-45° C.) to a constant weight to yield the title compound as a white solid.
[Compound]
Name
100-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 kg
Type
solvent
Reaction Step One
Quantity
3.5 kg
Type
reactant
Reaction Step Two
Quantity
1.2 kg
Type
solvent
Reaction Step Three
Quantity
6.5 kg
Type
reactant
Reaction Step Four
Quantity
2.32 kg
Type
reactant
Reaction Step Four
Quantity
3.5 kg
Type
reactant
Reaction Step Four
Quantity
9 kg
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]1([CH2:8][C:9]2[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=2)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.O.ON1C2C=CC=CC=2N=N1.[CH:29]1([N:32]2[CH2:37][CH2:36][NH:35][CH2:34][CH2:33]2)[CH2:31][CH2:30]1.Cl.CN(C)CCCN=C=NCC>C(#N)C.C1(C)C=CC=CC=1>[ClH:1].[ClH:1].[CH:29]1([N:32]2[CH2:37][CH2:36][N:35]([C:13]([C:12]3[CH:11]=[CH:10][C:9]([CH2:8][N:2]4[CH2:3][CH2:4][O:5][CH2:6][CH2:7]4)=[CH:17][CH:16]=3)=[O:15])[CH2:34][CH2:33]2)[CH2:31][CH2:30]1 |f:0.1,2.3,5.6,9.10.11|

Inputs

Step One
Name
100-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
45 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.5 kg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
1.2 kg
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
6.5 kg
Type
reactant
Smiles
Cl.N1(CCOCC1)CC1=CC=C(C(=O)O)C=C1
Name
Quantity
2.32 kg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
3.5 kg
Type
reactant
Smiles
C1(CC1)N1CCNCC1
Name
Quantity
9 kg
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at ˜20-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting off-white slurry was stirred under N2 at ˜20-25° C. for 40 minutes
Duration
40 min
WASH
Type
WASH
Details
rinse
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ˜20-25° C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Water (32.50 kg) and aqueous saturated sodium carbonate (19.50 L) were then added to the stirring suspension
STIRRING
Type
STIRRING
Details
The suspension was stirred for an additional 30 minutes
Duration
30 min
WASH
Type
WASH
Details
the organic phase was washed with a 50% brine solution [water (19.50 L)/brine (19.50 L)]
STIRRING
Type
STIRRING
Details
added anhydrous sodium sulfate (2.86 kg) and the resulting mixture was stirred at ˜20-25° C. for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The solid sodium sulfate was filtered off
WASH
Type
WASH
Details
the filter cake was washed with acetonitrile (15.30 kg)
STIRRING
Type
STIRRING
Details
stirred at ˜20-25° C
ADDITION
Type
ADDITION
Details
Water (0.47 kg) and 5/6N HCl in 2-propanol were added
CUSTOM
Type
CUSTOM
Details
to precipitate the title compound as the corresponding bis-hydrochloride salt as a solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with acetonitrile (10.2 kg)
CUSTOM
Type
CUSTOM
Details
dried (60 Torr, ˜40-45° C.) to a constant weight

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.C1(CC1)N1CCN(CC1)C(=O)C1=CC=C(C=C1)CN1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.